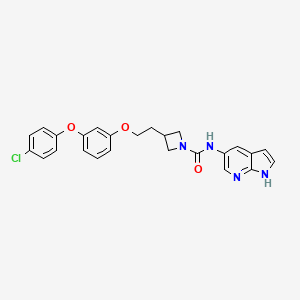
Benzamide derivative 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide derivative 12 is a compound belonging to the benzamide family, which is known for its diverse biological activities. Benzamides are amides of benzoic acid and have been extensively studied for their potential therapeutic applications, including antimicrobial, anticonvulsant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamide derivative 12 can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the following steps:
- Preparation of the Lewis acidic ionic liquid catalyst.
- Mixing benzoic acid and the appropriate amine with the catalyst.
- Ultrasonic irradiation to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, benzamide derivatives are often produced using high-temperature reactions between carboxylic acids and amines. This method, however, may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions: Benzamide derivative 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines .
Scientific Research Applications
Benzamide derivative 12 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticonvulsant, analgesic, and anticancer activities.
Industry: Used in the production of pharmaceuticals, paper, and plastic products.
Mechanism of Action
The mechanism of action of benzamide derivative 12 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Uniqueness: Benzamide derivative 12 is unique due to its specific structural features and biological activities. Compared to other benzamide derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H20ClN3O3S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]-5-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]benzamide |
InChI |
InChI=1S/C18H20ClN3O3S/c19-14-5-4-12(26-15-6-9-20-17(24)22-15)10-13(14)16(23)21-11-18(25)7-2-1-3-8-18/h4-6,9-10,25H,1-3,7-8,11H2,(H,21,23)(H,20,22,24) |
InChI Key |
VFMSFNBMUAXYTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=C(C=CC(=C2)SC3=CC=NC(=O)N3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxy-3-iodo-1-methyl-2-[3-[[2-oxo-2-(4-thiophen-3-ylanilino)acetyl]amino]phenyl]indole-5-carboxylic acid](/img/structure/B10832986.png)

![N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832992.png)
![5-[3-[6-(cyclohexylamino)pyrazin-2-yl]-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832998.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10833012.png)
![4-[6-[4-(4-Piperidinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10833018.png)
![8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
![4-[4-fluoro-3-(2-pyridin-4-ylethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833021.png)
![4-[3-[[3,5-bis(trifluoromethyl)phenyl]methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833027.png)
![3-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833037.png)
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)

